methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
CAS No.: 98625-26-4
Cat. No.: VC0007475
Molecular Formula: C16H15F3N2O4
Molecular Weight: 356.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98625-26-4 |
|---|---|
| Molecular Formula | C16H15F3N2O4 |
| Molecular Weight | 356.30 g/mol |
| IUPAC Name | methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1 |
| Standard InChI Key | ZFLWDHHVRRZMEI-ZDUSSCGKSA-N |
| Isomeric SMILES | CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC |
| SMILES | CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure is a 1,4-dihydropyridine ring, a scaffold known for its calcium channel-modulating properties. Key substituents include:
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Methyl ester at the 3-position, critical for membrane permeability and interaction with calcium channels.
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Nitro group at the 5-position, enhancing electrophilic reactivity and stabilizing the dihydropyridine ring.
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2-(Trifluoromethyl)phenyl group at the 4-position, contributing to stereochemical specificity and binding affinity .
The (4S) configuration confers enantiomeric specificity, distinguishing it from its R-(+)-enantiomer, which exhibits opposing pharmacological effects .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 98625-26-4 | |
| Molecular Weight | 356.30 g/mol | |
| IUPAC Name | Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
| ChEBI ID | 93962 |
Mechanism of Action: L-Type Calcium Channel Modulation
Agonistic Activity on L-Type Channels
(S)-(-)-Bay K 8644 selectively binds to L-type voltage-gated calcium channels (Cav1.2), increasing the open probability of these channels and enhancing calcium influx during depolarization . This action is voltage-dependent, with maximal effects observed at membrane potentials near -40 mV . The compound shifts the voltage dependence of activation to more hyperpolarized potentials, facilitating channel opening at lower thresholds .
Stereochemical Specificity
The (4S) enantiomer acts as a calcium channel agonist, whereas the R-(+)-enantiomer functions as an antagonist, blocking calcium influx and exhibiting negative inotropic effects . This enantiomeric dichotomy underscores the importance of stereochemistry in drug design.
Table 2: Enantiomeric Comparison
Pharmacological Effects and Electrophysiological Insights
Charge Carrier and Voltage Dependence
The drug’s efficacy is influenced by the charge carrier (Ca²⁺ vs. Ba²⁺) and holding potential. In stem cell-derived cardiomyocytes, maximal I<sub>Ca,L</sub> enhancement requires hyperpolarized holding potentials (-60 mV) and substitution of Ca²⁺ with Ba²⁺ . This dependency suggests interactions with calcium-dependent inactivation mechanisms .
Clinical and Preclinical Findings
Human Cardiomyocyte Studies
In failing human hearts, reduced I<sub>Ca,L</sub> response to (S)-(-)-Bay K 8644 correlates with diminished contractile reserve . Pretreatment with acetylcholine (ACh), which dephosphorylates channels, partially restores drug sensitivity, implicating kinase/phosphatase imbalance in heart failure .
Animal Models
In guinea pig atria, the compound increases twitch tension by 50–70% at 0.5 Hz stimulation, with no effect at resting frequencies, underscoring its frequency-dependent inotropy .
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